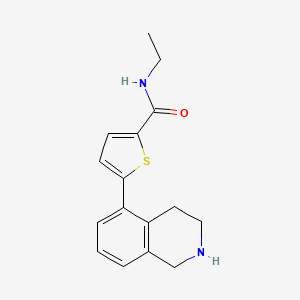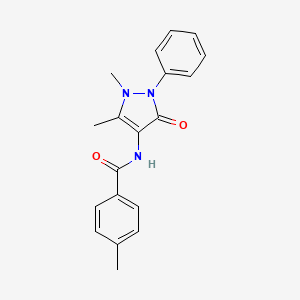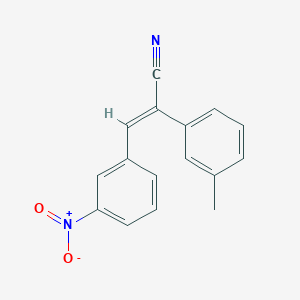
1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist that was first synthesized in the early 1990s. It has been extensively studied for its potential therapeutic applications in various diseases and disorders.
Mechanism of Action
1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. By blocking the activation of CB1 receptors by endocannabinoids or exogenous cannabinoids, this compound can modulate various physiological processes, including appetite, pain perception, and mood.
Biochemical and Physiological Effects:
This compound has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and may be useful in treating addiction. Additionally, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide in lab experiments is its specificity for the CB1 receptor, which allows for the precise modulation of CB1-mediated physiological processes. However, one limitation is that this compound may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
Future research on 1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide could focus on its potential therapeutic applications in various diseases and disorders, such as obesity, addiction, and pain. Additionally, further studies could investigate the molecular mechanisms underlying this compound's effects on CB1 receptor signaling and identify potential off-target effects of the compound. Finally, the development of more selective CB1 receptor antagonists could improve the specificity and utility of this compound in both research and clinical settings.
Synthesis Methods
The synthesis of 1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide involves the reaction of 1-ethyl-3-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid with sulfamide. The resulting compound is then purified and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
1-ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in various diseases and disorders, including obesity, addiction, and pain. It has been shown to block the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and may be useful in treating cannabis addiction.
properties
IUPAC Name |
1-ethyl-N-(2-phenylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-16-11-13(10-14-16)19(17,18)15-9-8-12-6-4-3-5-7-12/h3-7,10-11,15H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYZIWTMKODIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B5496001.png)

![methyl 5-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5496012.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5496025.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496040.png)
![(3S*,5S*)-1-[(5-ethyl-2-furyl)methyl]-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5496044.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5496052.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)
